molecular formula C8H10ClNO B13603454 4-(1-Aminoethyl)-2-chlorophenol

4-(1-Aminoethyl)-2-chlorophenol

Cat. No.: B13603454
M. Wt: 171.62 g/mol
InChI Key: FJYAUFCFHMTVBY-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is characterized by a phenolic ring substituted with a chlorine atom at the second position and an aminoethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol.

    Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the para position.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Substitution and Functional Group Reactivity

The compound undergoes reactions typical of phenolic derivatives and aromatic amines:

Electrophilic Aromatic Substitution

  • Chlorine at the 2-position directs incoming electrophiles to the 5-position due to ortho/para-directing effects.

  • Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to form 5-nitro derivatives.

  • Sulfonation : Generates sulfonated products at elevated temperatures.

Amino Group Reactivity

  • The primary amine undergoes acylation with acetyl chloride or anhydrides:

    R-NH2+(CH3CO)2OR-NH-CO-CH3+CH3COOH\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NH-CO-CH}_3 + \text{CH}_3\text{COOH}
  • Forms Schiff bases with aldehydes/ketones under mild acidic conditions.

Metabolic Activation and Biotransformation

In vitro studies reveal enzyme-mediated metabolic pathways (Fig. 1):

Enzyme System Reaction Type Key Product Biological Impact
PeroxidasesOxidative deaminationQuinone-imine intermediatesGenerates nephrotoxic radicals
Cytochrome P450 (CYP)N-hydroxylationN-hydroxy metabolitesPotential DNA adduct formation
CyclooxygenaseProstaglandin H synthase activationReactive oxygen species (ROS)Induces oxidative stress in renal cells

Mechanistic Insight :

  • The 2-chloro group enhances metabolic activation by stabilizing transition states through electron withdrawal.

  • Free radical intermediates (e.g., semiquinones) contribute to cytotoxicity via lipid peroxidation .

Oxidation Reactions

The phenolic hydroxyl and aminoethyl groups participate in redox processes:

Auto-oxidation

  • In alkaline solutions, generates semiquinone radicals detectable by ESR spectroscopy.

  • Rate accelerated by transition metal ions (Fe³⁺, Cu²⁺).

Controlled Chemical Oxidation

  • With KMnO₄/H⁺: Cleavage of the aminoethyl side chain yields 2-chloro-4-hydroxybenzoic acid.

  • With H₂O₂/Fe²⁺ (Fenton system): Produces hydroxylated derivatives at the 5-position.

Comparative Reactivity with Structural Analogs

Positional effects of substituents significantly alter reactivity (Table 1):

Compound Substituents Reactivity Trend
4-Amino-2-chlorophenol-NH₂ at 4, -Cl at 2Higher electrophilic substitution yield
4-Amino-3-chlorophenol-NH₂ at 4, -Cl at 3Reduced metabolic activation due to steric hindrance
4-Amino-2,6-dichlorophenol-Cl at 2 and 6Enhanced oxidative stability but greater toxicity

Key Findings :

  • 2-Chloro substitution increases oxidative metabolic activation compared to 3-chloro isomers .

  • Dichlorination at 2,6-positions amplifies free radical generation but reduces solubility-driven reaction rates.

Stability Under Experimental Conditions

  • pH Sensitivity : Degrades rapidly in alkaline media (pH > 10) via deprotonation and subsequent oxidation.

  • Thermal Stability : Decomposes above 180°C, releasing HCl and forming polymeric residues.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    2-Chloro-4-(1-aminoethyl)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness: 4-(1-Aminoethyl)-2-chlorophenol is unique due to the presence of both the chlorine and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

4-(1-Aminoethyl)-2-chlorophenol is an organic compound with significant potential for biological activity. Its structure, characterized by a phenolic ring substituted with chlorine and an aminoethyl group, suggests various interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₁₀ClNO
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C1=CC(=C(C=C1)O)Cl)N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as growth and apoptosis.
  • Signaling Pathways : It has been shown to influence signaling pathways related to cell survival and death, potentially leading to therapeutic effects in cancer and other diseases.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity and Nephrotoxicity

Research comparing the nephrotoxic potential of related compounds indicates that this compound has varying degrees of cytotoxicity. In vitro studies demonstrated that at concentrations of 0.5 mM and 1.0 mM, the compound exhibited significant cytotoxic effects on renal cells. The order of nephrotoxic potential was established as follows:

CompoundNephrotoxicity Ranking
4-Amino-2-chlorophenolHighest
This compoundModerate
4-Amino-3-chlorophenolLowest

These findings suggest that the compound's toxicity may be linked to oxidative stress mechanisms and metabolic activation pathways involving cytochrome P450 enzymes .

Comparative Studies

Comparative studies have highlighted the unique properties of this compound relative to similar compounds:

  • 4-Aminophenol (4-AP) : Lacks the chlorine substitution, resulting in reduced reactivity and biological activity.
  • 4-Amino-3-chlorophenol (4-A3CP) : Exhibits lower cytotoxicity than this compound, indicating that the specific substitution pattern significantly influences biological effects.

Case Studies

A notable case study involved the use of antioxidants to mitigate nephrotoxicity induced by this compound. Treatment with glutathione significantly reduced cytotoxicity, suggesting that oxidative stress plays a crucial role in the compound's nephrotoxic effects .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3

InChI Key

FJYAUFCFHMTVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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